molecular formula C13H10BrN3O4 B5184733 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide

5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide

Cat. No. B5184733
M. Wt: 352.14 g/mol
InChI Key: JKRNDJFCUZQGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide, also known as BML-210, is a small molecule drug that has been widely studied for its potential therapeutic applications. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have shown promising results in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide involves the inhibition of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor of NAD+. By inhibiting NAMPT, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide reduces the cellular levels of NAD+ and induces cell death in cancer cells, which are highly dependent on NAD+ for their survival. Moreover, the reduction of NAD+ levels by 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide leads to the activation of the energy sensor AMP-activated protein kinase (AMPK), which regulates cellular energy metabolism and promotes the survival of normal cells under stress conditions. Additionally, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has been shown to have anti-inflammatory effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway, which regulates the production of pro-inflammatory cytokines in immune cells.
Biochemical and physiological effects:
5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide induces cell death by reducing the cellular levels of NAD+ and activating the energy sensor AMPK. In immune cells, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. Moreover, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity by regulating the expression of genes involved in glucose metabolism and insulin signaling. However, the exact biochemical and physiological effects of 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide may vary depending on the cell type, disease state, and dosage used.

Advantages and Limitations for Lab Experiments

5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for NAMPT inhibition, which allows for the specific targeting of NAMPT-dependent cellular processes. Another advantage is its ability to induce cell death in cancer cells and reduce inflammation in immune cells, which makes it a promising therapeutic agent for cancer and inflammatory diseases. However, one limitation is its potential toxicity and side effects, which may limit its clinical use. Moreover, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide may have off-target effects on other cellular processes, which may complicate its interpretation in lab experiments.

Future Directions

There are several future directions for the research on 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in clinical trials. Moreover, the identification of biomarkers for patient selection and monitoring may help to personalize the treatment with 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide. Finally, the combination of 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide with other drugs or therapies may enhance its therapeutic effects and overcome its limitations.

Synthesis Methods

The synthesis of 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide involves the reaction of 5-bromo-2-chloronicotinamide with 2-methoxy-4-nitroaniline in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction yields 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide as a yellow solid, which can be purified by recrystallization or column chromatography. The purity and identity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and metabolic disorders. It has been shown to inhibit the activity of NAMPT, which is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme involved in many cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide reduces the cellular levels of NAD+ and induces cell death in cancer cells, which are highly dependent on NAD+ for their survival. Moreover, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in immune cells. Additionally, 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity, suggesting its potential as a therapeutic agent for metabolic disorders.

properties

IUPAC Name

5-bromo-N-(2-methoxy-4-nitrophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O4/c1-21-12-5-10(17(19)20)2-3-11(12)16-13(18)8-4-9(14)7-15-6-8/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRNDJFCUZQGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-methoxy-4-nitrophenyl)pyridine-3-carboxamide

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